molecular formula C6H9NaO4 B13653730 Sodium (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Sodium (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B13653730
M. Wt: 168.12 g/mol
InChI Key: IRJQADBKWNAHDO-PGMHMLKASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is an organic sodium salt with a unique structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of ®-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the ®-enantiomer, which is crucial for its specific applications.

Types of Reactions:

    Oxidation: Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides in the presence of a suitable solvent.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: New sodium salts with different cations.

Scientific Research Applications

Chemistry: Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its stability and solubility in water make it a suitable candidate for various biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs. Its ability to interact with biological molecules in a stereospecific manner is of great interest.

Industry: In the industrial sector, Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The dioxolane ring structure allows it to form stable complexes with metal ions, which can then participate in various catalytic processes. The sodium ion plays a crucial role in maintaining the compound’s solubility and reactivity.

Comparison with Similar Compounds

    Sodium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate: The enantiomer of the compound, with different stereochemistry.

    Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate: The racemic mixture of both ® and (S) enantiomers.

    Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate derivatives: Compounds with various substituents on the dioxolane ring.

Uniqueness: Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific ®-stereochemistry, which imparts distinct reactivity and interaction profiles compared to its (S)-enantiomer and racemic mixture. This specificity is crucial for applications requiring precise stereochemical control.

Properties

Molecular Formula

C6H9NaO4

Molecular Weight

168.12 g/mol

IUPAC Name

sodium;(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

InChI

InChI=1S/C6H10O4.Na/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m1./s1

InChI Key

IRJQADBKWNAHDO-PGMHMLKASA-M

Isomeric SMILES

CC1(OC[C@@H](O1)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(OCC(O1)C(=O)[O-])C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.